Regioselective Ring-Opening: A Key Differentiator in Synthesis Planning
In DMSO-mediated oxidative ring-opening, the trans isomer of 1-carbethoxy-2-methyl-3-phenylaziridine exhibits near-exclusive cleavage at the 1,3-bond. This is in stark contrast to its cis counterpart, which shows a 1:1 mixture of 1,2- and 1,3-bond cleavage products. This difference in regioselectivity is a direct consequence of stereochemistry [1].
| Evidence Dimension | Regioselectivity of oxidative ring-opening |
|---|---|
| Target Compound Data | Reacts at 1,3-bond almost exclusively |
| Comparator Or Baseline | cis-1-carbethoxy-2-methyl-3-phenylaziridine reacts at 1,2-bond and 1,3-bond in a ratio of ca 1:1 |
| Quantified Difference | Near-exclusive 1,3-cleavage vs. ~1:1 mixture for cis isomer |
| Conditions | DMSO-cleavage of 1-carbethoxy-2-methyl-3-phenylaziridine isomers |
Why This Matters
This pronounced regioselectivity is crucial for synthetic chemists planning reactions where a specific ring-opened product is desired, as the trans isomer provides a predictable and high-yielding route to a single regioisomer.
- [1] Elsevier BV. Oxidative ring-opening of aziridine-1-carboxylates with sulphoxides. Tetrahedron. 1970;26(18). View Source
